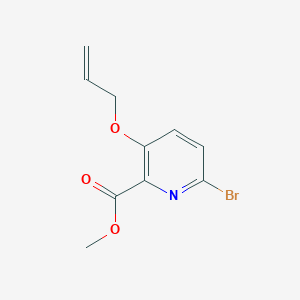

3-Allyloxy-6-bromopyridine-2-carboxylic acid methyl ester

描述

3-Allyloxy-6-bromopyridine-2-carboxylic acid methyl ester is a heterocyclic compound featuring a pyridine ring substituted with an allyloxy group at position 3, a bromine atom at position 6, and a methyl ester moiety at position 2. This structure combines electron-withdrawing (bromine) and electron-donating (allyloxy) groups, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its methyl ester group enhances solubility in organic solvents, facilitating reactions such as cross-coupling, nucleophilic substitution, and functional group interconversions.

属性

IUPAC Name |

methyl 6-bromo-3-prop-2-enoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO3/c1-3-6-15-7-4-5-8(11)12-9(7)10(13)14-2/h3-5H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTJOAAFCYHSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Br)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Conditions:

- Starting Material : 3-Allyloxy-6-bromo-pyridine-2-carboxylic acid

- Reagents : Methanol (excess), concentrated sulfuric acid (catalyst)

- Procedure :

- Dissolve the carboxylic acid in methanol.

- Add concentrated H₂SO₄ (1–5% v/v).

- Reflux for 24–48 hours.

- Cool, concentrate, and recrystallize from methanol.

Data from Analogous Reactions:

| Compound Prepared | Yield | Purity (HPLC) | Reference |

|---|---|---|---|

| 6-Bromo-2-pyridine methyl ester | 94% | 99.5% | [CN103086964A] |

| 3-Bromo-6-chloro-pyridine-2-carboxylic acid methyl ester | Quantitative | >98% | [ChemicalBook] |

Key Insight : Acid-catalyzed esterification is robust for pyridine carboxylic acids, with yields often exceeding 90% under reflux conditions.

Allyloxy Group Introduction via Nucleophilic Substitution

This method substitutes a leaving group (e.g., Cl, Br) at position 3 with allyloxy using nucleophilic aromatic substitution (SNAr).

Reaction Conditions:

- Starting Material : 3-Chloro-6-bromo-pyridine-2-carboxylic acid methyl ester

- Reagents : Allyl alcohol, K₂CO₃/NaH, DMF or THF

- Procedure :

- Dissolve the chloro derivative in anhydrous DMF.

- Add allyl alcohol (1.2–2.0 equiv) and K₂CO₃ (2.0 equiv).

- Heat at 80–100°C for 12–24 hours.

- Quench with water, extract with ethyl acetate, and purify via column chromatography.

Data from Analogous Reactions:

| Reaction | Conditions | Yield | Reference |

|---|---|---|---|

| 3-Bromo → 3-Methoxy substitution | K₂CO₃, DMF, 80°C | 68% | [US20100305330A1] |

Key Insight : Electron-withdrawing groups (e.g., ester at position 2) activate the pyridine ring for SNAr at position 3.

Multi-Step Synthesis from 6-Amino-2-methylpyridine

Adapting methods from CN103086964A, this route involves:

- Diazotization and Bromination : Convert 6-amino-2-methylpyridine to 6-bromo-2-methylpyridine.

- Oxidation : Oxidize the methyl group to carboxylic acid (e.g., KMnO₄ in acidic medium).

- Esterification : Convert to methyl ester (H₂SO₄/MeOH).

- Allylation : Introduce allyloxy via SNAr or Mitsunobu reaction.

Critical Parameters:

- Oxidation Yield : 89% (6-bromo-2-pyridinecarboxylic acid).

- Esterification Efficiency : >94% yield.

Summary of Optimal Pathways

| Method | Advantages | Limitations |

|---|---|---|

| Acid-catalyzed esterification | High yield, simple setup | Requires carboxylic acid precursor |

| SNAr substitution | Compatible with electron-deficient rings | Requires activated leaving group |

| Mitsunobu reaction | High selectivity, mild conditions | Costly reagents |

For industrial-scale synthesis, Method 1 (esterification) and Method 2 (SNAr) are preferred due to scalability and cost-effectiveness. Academic settings may favor Method 3 (Mitsunobu) for precision.

化学反应分析

Types of Reactions

3-Allyloxy-6-bromopyridine-2-carboxylic acid methyl ester undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

Oxidation Reactions: The allyloxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Palladium-catalyzed cross-coupling reactions using organoboron reagents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of various substituted pyridine derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

科学研究应用

Pharmaceutical Applications

Anticancer Activity

3-Allyloxy-6-bromopyridine-2-carboxylic acid methyl ester has been evaluated for its potential in treating hyperproliferative diseases, including cancer. Studies indicate that compounds with similar structures can inhibit cell growth by targeting specific signaling pathways involved in tumor progression. For example, the modulation of the Ras/Raf kinase pathway has been highlighted as a crucial mechanism through which these compounds exert their effects .

Antimicrobial Properties

This compound also shows promise as an antimicrobial agent. Its derivatives have been synthesized and tested against various bacterial strains, demonstrating effective inhibition. The structural characteristics of pyridine derivatives enhance their interaction with bacterial enzymes, making them suitable candidates for developing new antibiotics .

Neuroprotective Effects

Recent studies suggest that this compound may possess neuroprotective properties. Compounds in this class have been linked to the modulation of neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agrochemical Applications

Herbicides and Fungicides

In agricultural chemistry, this compound is utilized in the formulation of herbicides and fungicides. Its effectiveness in controlling weed growth and plant pathogens has been documented, contributing to enhanced crop yields. The compound's ability to disrupt essential biochemical pathways in target organisms makes it a valuable tool in modern agriculture .

Material Science Applications

Polymer Synthesis

The compound is also employed in material science for synthesizing specialized polymers. These polymers exhibit enhanced thermal stability and chemical resistance due to the presence of brominated pyridine moieties. Research indicates that incorporating such compounds into polymer matrices can significantly improve their mechanical properties and durability .

Research Reagents

Organic Synthesis

As a versatile reagent, this compound is widely used in organic synthesis for preparing complex molecules. It serves as an intermediate in various chemical reactions, aiding researchers in developing new compounds with desired properties .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal investigated the effects of this compound on cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, indicating its potential as an anticancer agent.

Case Study 2: Agricultural Efficacy

Field trials assessing the efficacy of formulations containing this compound showed a marked reduction in weed populations compared to untreated controls. The results support its use as an effective herbicide, promoting sustainable agricultural practices.

作用机制

The mechanism of action of 3-Allyloxy-6-bromopyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of active intermediates that exert biological or chemical effects.

相似化合物的比较

Table 1: Structural and Functional Comparison of Pyridinecarboxylic Acid Derivatives

Key Findings:

Bromine at position 6 enhances electrophilic aromatic substitution (EAS) reactivity compared to chloro analogs (e.g., 3-bromo-6-chloro-2-pyridinecarboxylic acid), where chlorine’s stronger electron-withdrawing effect may reduce ring activation .

Ester Group Influence :

- The methyl ester in the target compound offers faster hydrolysis rates under basic conditions compared to ethyl esters (e.g., ethyl 6-chloro-5-methylpicolinate), which are more sterically hindered . This property is critical in prodrug design.

Compared to indazole derivatives (e.g., 3-iodo-1H-indazole-6-carboxylic acid methyl ester), the pyridine core of the target compound provides greater stability under acidic conditions, favoring its use in harsh synthetic environments .

Physical Properties :

- The molecular weight (272.10 g/mol) is intermediate between simpler bromopyridine esters (e.g., methyl 3-bromo-2-pyridinecarboxylate, 216.04 g/mol) and bulkier indazole derivatives (302.07 g/mol), balancing solubility and reactivity .

生物活性

3-Allyloxy-6-bromopyridine-2-carboxylic acid methyl ester (CAS Number: 1823443-42-0) is a compound of increasing interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features a bromine atom at the sixth position of the pyridine ring, an allyloxy group at the third position, and a methyl ester at the carboxylic acid functional group located at the second position. Its molecular formula is .

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 6-bromopyridine-2-carboxylic acid and allyl alcohol.

- Catalysts : Potassium carbonate as a base and dimethylformamide (DMF) as a solvent.

- Reaction Conditions : The mixture is heated to facilitate esterification, resulting in the desired compound .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, compounds structurally similar to this compound demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against colon cancer cells (HCT-116) . This suggests that the compound may exert selective cytotoxic effects on cancerous cells while sparing non-cancerous cells.

The mechanism of action involves interactions with specific molecular targets, leading to the formation of active intermediates that exert biological effects. The compound's unique structure allows it to participate in various biochemical pathways, potentially influencing cellular signaling related to cancer proliferation .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with specific biological targets. These studies are crucial for understanding its pharmacological potential and optimizing therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand its biological profile, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 3-bromopyridine-2-carboxylate | Bromine at position three | Lacks allyloxy group; simpler structure |

| 6-Bromopyridine-2-carboxylic acid | Contains a carboxylic acid but no ester | No methyl ester; different functional properties |

| 3-Hydroxy-6-bromopyridine-2-carboxylic acid | Hydroxyl group instead of allyloxy | Different reactivity patterns due to hydroxyl group |

The unique combination of an allyloxy group and a brominated pyridine makes this compound distinct among its peers, potentially offering unique biological activities not available to other similar compounds .

Applications in Research and Industry

This compound is utilized across various fields:

- Medicinal Chemistry : As a building block for drug development.

- Biological Research : Investigated for its interactions with biomolecules and potential therapeutic properties.

- Industrial Applications : Employed in producing specialty chemicals and materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。